2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid
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Overview
Description
2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a trifluoromethyl group and a diazirine ring, which are known for their stability and reactivity, respectively. The presence of these functional groups makes it a valuable tool in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boron reagent, such as phenylboronic acid, under mild conditions . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid exerts its effects is primarily through its ability to form covalent bonds with target molecules. The diazirine group, upon exposure to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This reactivity allows it to form stable covalent bonds with a wide range of molecules, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: This compound lacks the diazirine group but retains the trifluoromethyl group, making it less reactive but still useful in certain applications.
2-Methyl-4-(trifluoromethyl)phenylacetic acid: This compound has a similar structure but with a methyl group instead of the diazirine group, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl and diazirine groups in 2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid makes it unique compared to similar compounds. The trifluoromethyl group provides stability, while the diazirine group offers high reactivity, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C10H7F3N2O2 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
2-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]acetic acid |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)9(14-15-9)7-3-1-2-6(4-7)5-8(16)17/h1-4H,5H2,(H,16,17) |
InChI Key |
AJLVFNXQKXPZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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